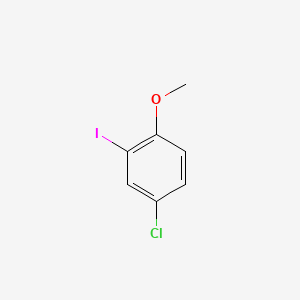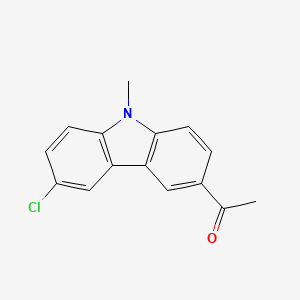
1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone” is a chemical compound with the molecular formula C15H12ClNO . It has a molecular weight of 257.71 g/mol . The compound is also known by other names such as “Ethanone, 1-(6-chloro-9-methyl-9H-carbazol-3-yl)-” and “1-(6-Chloro-9-Methyl-9H-Carbazol-3-Yl)-Ethanone” among others .
Molecular Structure Analysis
The molecular structure of “1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone” includes a carbazole unit, which is a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The compound also contains a chloro group and a methyl group .Physical And Chemical Properties Analysis
“1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone” is a solid compound . It has a topological polar surface area of 22 Ų and a complexity of 345 . The compound has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has a rotatable bond count of 1 .Applications De Recherche Scientifique
Application 1: Antimicrobial Agents
- Summary of the Application : This compound has been used in the design and synthesis of novel antimicrobial agents. The research aimed to exploit and combine in the same molecule the carbazole and the 1,3,4-oxadiazole pharmacophores .
- Methods of Application or Experimental Procedures : The synthesis involved several steps :
Application 2: Optoelectronics and Nanodevices
- Summary of the Application : Carbazole derivatives, which include “1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone”, are being studied due to their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
- Methods of Application or Experimental Procedures : The methods of application involve the synthesis of carbazole-based polymeric and oligomeric compounds. The synthesis methods and the positions of the substituents can lead to the generation of highly efficient materials for a wide range of optoelectronic applications .
Application 3: Photocopiers
- Summary of the Application : Carbazole derivatives, which include “1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone”, have been studied for their photoconductive properties. The first endeavors were carried out to study considerable photoconductive properties of PVK, poly (N-vinyl carbazole) in photocopiers .
- Methods of Application or Experimental Procedures : The methods of application involve the synthesis of carbazole-based polymeric and oligomeric compounds. The synthesis methods and the positions of the substituents can lead to the generation of highly efficient materials for a wide range of optoelectronic applications .
- Summary of the Results or Outcomes : PVK is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability . Furthermore, PVK has been employed in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
Safety And Hazards
Orientations Futures
As for future directions, more research is needed to fully understand the properties and potential applications of “1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone”. Carbazole derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities . Therefore, further studies on the synthesis, characterization, and biological evaluation of such compounds could be beneficial.
Propriétés
IUPAC Name |
1-(6-chloro-9-methylcarbazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-9(18)10-3-5-14-12(7-10)13-8-11(16)4-6-15(13)17(14)2/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILJOPWVEVEOOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385726 |
Source


|
| Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
CAS RN |
33107-73-2 |
Source


|
| Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


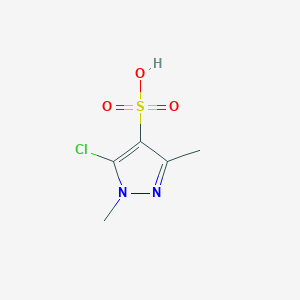
![{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B1363953.png)

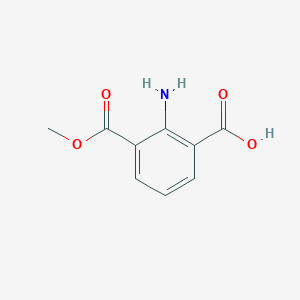
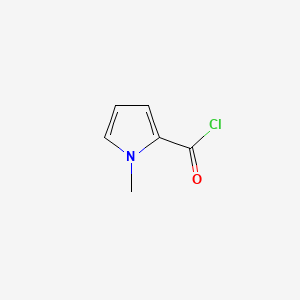
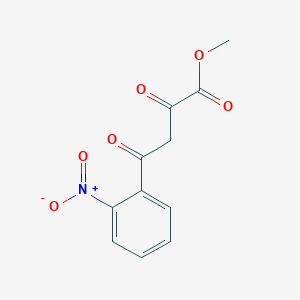
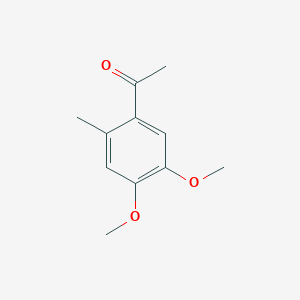
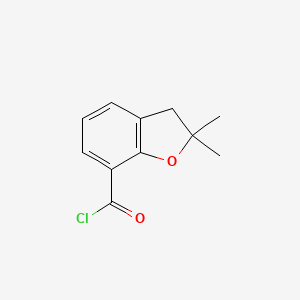
![[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B1363966.png)



